CB1 Receptor Selectivity: JWH-030 Exhibits 3.7-Fold CB1 Over CB2 Preference, Contrasting with JWH-018's CB2 Selectivity
JWH-030 (naphthoylpyrrole class) demonstrates CB1 receptor selectivity (Ki = 87 ± 3 nM at CB1; Ki = 320 ± 127 nM at CB2; CB1/CB2 selectivity ratio = 3.7-fold) [1]. In contrast, the widely studied naphthoylindole analog JWH-018 exhibits a reversed selectivity profile with higher affinity for CB2 over CB1 (Ki = 9 ± 5 nM at CB1; Ki = 2.9 ± 2.6 nM at CB2; CB2/CB1 selectivity ratio = 3.1-fold) [1][2]. This inverted selectivity profile arises from the core heterocycle substitution (pyrrole vs. indole), which alters aromatic stacking interactions at the receptor binding pocket [3].
| Evidence Dimension | CB1/CB2 receptor binding affinity (Ki) and selectivity |
|---|---|
| Target Compound Data | CB1 Ki = 87 ± 3 nM; CB2 Ki = 320 ± 127 nM; CB1 selectivity = 3.7-fold |
| Comparator Or Baseline | JWH-018: CB1 Ki = 9 ± 5 nM; CB2 Ki = 2.9 ± 2.6 nM; CB2 selectivity = 3.1-fold |
| Quantified Difference | JWH-030 shows CB1-preferring selectivity (CB1/CB2 = 3.7), whereas JWH-018 shows CB2-preferring selectivity (CB2/CB1 = 3.1) |
| Conditions | Competitive radioligand binding assay using [³H]CP-55,940 in HEK293 cell membranes expressing recombinant human CB1 and CB2 receptors |
Why This Matters
CB1-preferring selectivity is mechanistically distinct from CB2-preferring compounds and informs experimental design for receptor subtype-specific pharmacological interrogation.
- [1] Wikipedia. List of JWH cannabinoids. Wikimedia Foundation. View Source
- [2] Wiley JL, Compton DR, Dai D, et al. Structure-activity relationships of indole- and pyrrole-derived cannabinoids. J Pharmacol Exp Ther. 1998;285(3):995-1004. View Source
- [3] Huffman JW, Padgett LW, Isherwood ML, et al. 1-Alkyl-2-aryl-4-(1-naphthoyl)pyrroles: New high affinity ligands for the cannabinoid CB1 and CB2 receptors. Bioorg Med Chem Lett. 2006;16(20):5432-5435. View Source
